3',5'-Di-O-benzyl Entecavir-13C2,15N
Description
Structural Identity and Chemical Nomenclature
This compound represents a chemically modified derivative of the antiviral agent entecavir, incorporating both protective benzyl groups and isotopic labeling for enhanced research applications. The compound's systematic chemical name is 2-amino-9-[(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one, with specific isotopic enrichment at designated carbon and nitrogen positions. The molecular formula for this compound is 13C2C24H27 15NN4O3, reflecting the incorporation of two carbon-13 atoms and one nitrogen-15 atom within the molecular framework. The compound maintains the core structural features of entecavir while introducing benzyl ether linkages at the 3' and 5' hydroxyl positions of the cyclopentyl ring system.
The three-dimensional molecular architecture of this compound preserves the essential purine nucleoside framework that is characteristic of antiviral nucleoside analogues. The stereochemical configuration at the cyclopentyl ring follows the (1S,3R,4S) arrangement, which is crucial for biological activity and molecular recognition processes. The benzyl protecting groups are attached through ether linkages, creating a more lipophilic molecule compared to the parent compound. The isotopic labeling is strategically positioned to facilitate advanced analytical techniques while maintaining the structural integrity of the original molecule.
Relationship to Parent Compound Entecavir
Entecavir serves as the foundational molecular scaffold for this compound, providing the core antiviral pharmacophore that has demonstrated significant therapeutic efficacy against hepatitis B virus. The parent compound entecavir was first approved for clinical use in the United States in 2005 and subsequently in Europe in 2006, representing a major advancement in nucleoside analogue therapy. Entecavir functions as a carbocyclic nucleoside analogue of 2'-deoxyguanosine, incorporating an exo-methylene function at the 5' position that is essential for its antiviral activity against hepatitis B virus. The compound operates through multiple mechanisms to inhibit viral replication, including acting as a competitive inhibitor of the hepatitis B virus polymerase and functioning as a DNA chain terminator when incorporated into viral DNA.
The structural relationship between this compound and entecavir demonstrates careful preservation of the critical pharmacological features while introducing modifications that enhance research utility. The core purine base and the unique cyclopentyl ring system remain intact, ensuring that the fundamental molecular recognition properties are maintained. The exo-methylene group at the 5' position, which is crucial for antiviral activity, is preserved in the derivative structure. Clinical studies have demonstrated that entecavir is effective in reducing viral load and improving liver function tests in patients with chronic hepatitis B infection, validating the therapeutic potential of this molecular framework.
The development of entecavir represented more than a decade of research and development before its initial approval, highlighting the complexity and importance of nucleoside analogue optimization. The compound was initially discovered by researchers from Bristol-Myers Squibb in 1995, when it showed high potency against hepatitis B virus with a half maximal effective concentration of 0.003 micromolar. The structural modifications present in this compound build upon this proven therapeutic foundation while adding research-oriented enhancements.
Significance of Benzyl Protecting Groups at 3' and 5' Positions
The incorporation of benzyl protecting groups at the 3' and 5' positions of this compound serves multiple critical functions in nucleoside chemistry and synthetic methodology. Benzyl groups are widely recognized as robust protecting groups for alcohols and carboxylic acids in organic synthesis, offering excellent stability under a variety of reaction conditions while remaining removable under specific deprotection conditions. In nucleoside chemistry specifically, benzyl ethers provide protection for hydroxyl groups that might otherwise interfere with synthetic transformations or analytical procedures. The benzyl protecting groups enhance the lipophilicity of the molecule, which can be advantageous for certain purification procedures and analytical techniques.
The strategic placement of benzyl groups at both the 3' and 5' positions creates a symmetrical protection pattern that simplifies synthetic planning and execution. These protecting groups can be selectively removed through hydrogenolysis, typically using palladium catalysts under hydrogen atmosphere, providing a clean and efficient deprotection method. The stability of benzyl ethers under basic conditions and their resistance to nucleophilic attack make them particularly suitable for protecting nucleoside hydroxyl groups during complex synthetic sequences. However, traditional benzyl ethers can sometimes be problematic in nucleoside chemistry due to side reactions during hydrogenolysis, leading to the development of alternative protecting strategies such as benzyloxycarbamates.
The benzyl protecting groups also facilitate purification processes by increasing the hydrophobic character of the molecule, allowing for improved separation using chromatographic techniques. This enhanced lipophilicity can improve solubility in organic solvents commonly used in synthetic chemistry, making the compound more amenable to various reaction conditions and workup procedures. The protecting groups serve as temporary modifications that can be removed when the natural hydroxyl functionality is required for biological activity or further synthetic elaboration.
Importance of Isotopic Labeling with 13C2 and 15N in Nucleoside Chemistry
The incorporation of carbon-13 and nitrogen-15 isotopes in this compound represents a sophisticated approach to molecular labeling that significantly enhances the analytical and research potential of the compound. Isotopic labeling serves as a powerful technique for tracking molecular pathways, studying metabolic processes, and facilitating advanced spectroscopic analyses. The use of stable isotopes rather than radioactive isotopes provides safety advantages while maintaining excellent analytical capabilities for nuclear magnetic resonance spectroscopy and mass spectrometry applications. In nucleoside chemistry specifically, isotopic labeling has proven invaluable for structural determination, mechanistic studies, and pharmacokinetic research.
Carbon-13 labeling introduces detectable variations in nuclear magnetic resonance spectroscopy due to the different gyromagnetic ratio compared to carbon-12, allowing for enhanced resolution and assignment of molecular signals. The strategic placement of two carbon-13 atoms in the molecule creates multiple opportunities for spectroscopic analysis and structural elucidation. Nitrogen-15 labeling provides similar advantages for nitrogen-containing functional groups, particularly the purine base portion of the nucleoside structure. The combination of both carbon-13 and nitrogen-15 labeling creates a comprehensive isotopic signature that facilitates detailed molecular analysis and tracking studies.
The synthesis of isotopically labeled nucleosides typically involves specialized chemical methods that incorporate the labeled atoms at specific positions within the molecular framework. For carbon-13 labeling, this often requires the use of labeled precursor molecules or building blocks that are incorporated during synthetic assembly. Nitrogen-15 labeling frequently involves the use of labeled nitrogen sources during purine base synthesis or through exchange reactions. The resulting labeled compounds serve as valuable tools for pharmaceutical research, including drug metabolism studies, mechanistic investigations, and analytical method development.
Historical Context in Nucleoside Analogue Research and Development
The development of nucleoside analogues represents one of the most significant achievements in antiviral drug discovery, with this compound representing a sophisticated evolution of this research tradition. The historical progression of nucleoside analogue research began with the recognition that modified nucleosides could interfere with viral replication processes while maintaining sufficient selectivity to avoid excessive toxicity to host cells. The discovery and development of entecavir specifically required more than ten years of intensive research before achieving regulatory approval, highlighting the complexity and rigor required for successful nucleoside analogue development.
The initial discovery of entecavir occurred on January 13, 1995, when researchers from Bristol-Myers Squibb identified a compound designated SQ-34676 that demonstrated exceptional potency against hepatitis B virus. This compound had previously been investigated for herpes simplex virus applications but had shown limited efficacy in that context. However, when screened against hepatitis B virus, the compound revealed remarkable antiviral activity, leading to its development as BMS 200475 and eventually as entecavir. The compound demonstrated a half maximal effective concentration of 0.003 micromolar against hepatitis B virus, representing a significant advancement in antiviral potency.
The broader context of nucleoside analogue research encompasses the development of multiple therapeutic agents for various viral infections, including human immunodeficiency virus, hepatitis B virus, and herpes simplex virus. Bristol-Myers Squibb had been investigating nucleoside analogues as antiviral treatments for various infections, with an initial focus on designing alternatives to the 2'-deoxyribose portion of natural nucleosides. The exploration of modified sugar moieties led to the discovery that certain structural modifications could enhance antiviral activity while maintaining acceptable safety profiles.
The development of isotopically labeled derivatives such as this compound represents a natural progression in nucleoside analogue research, where sophisticated analytical tools are required to understand molecular behavior, metabolic pathways, and structure-activity relationships. The incorporation of isotopic labels and protecting groups reflects the maturation of the field and the increasing sophistication of research methodologies available to medicinal chemists and pharmaceutical researchers.
Properties
Molecular Formula |
C₂₄¹³C₂H₂₇N₄¹⁵NO₃ |
|---|---|
Molecular Weight |
460.5 |
Synonyms |
2-Amino-1,9-dihydro-9-[(1S,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one-13C2,15N; [1S-(1α,3α,4β)]-2-Amino-1,9-dihydro-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Labeling | Primary Application |
|---|---|---|---|---|---|
| 3',5'-Di-O-benzyl Entecavir-13C2,15N | D417552 | C24^13C2H27N4^15NO3 | 280.26 | 13C (2), 15N (1) | MS/NMR internal standard |
| 3',5'-Di-O-benzyl Entecavir (unlabeled) | 142217-81-0 | C26H27N5O3 | 265.27 | None | Synthetic intermediate for entecavir |
| Entecavir-13C2,15N (parent drug) | 1329796-53-3 | C12^13C2H15N4^15NO3 | 280.26 | 13C (2), 15N (1) | Quantification of entecavir in plasma |
| 2-N-[(4-Methoxyphenyl)-diphenylmethyl]-4,6’-O-dibenzyl ent-Entecavir | 1354695-79-6 | C53H49N5O4 | 832.99 | None | Enantiomeric intermediate synthesis |
Key Differences
Isotopic Labeling :
- This compound is uniquely labeled with 13C and 15N, which minimizes signal interference in MS and improves resolution in heteronuclear NMR experiments (e.g., 1H–13C/15N HETCOR) compared to its unlabeled counterpart .
- In contrast, unlabeled 3',5'-Di-O-benzyl Entecavir (CAS: 142217-81-0) serves primarily as a synthetic intermediate for entecavir production .
Structural Modifications :
- The benzyl groups at the 3' and 5' positions in this compound enhance its lipophilicity, facilitating its use in organic-phase extraction protocols. This contrasts with Entecavir-13C2,15N, which lacks these modifications and is more hydrophilic .
Analytical Utility: The isotopic labels in this compound enable precise quantification even in complex matrices like liver microsomes, whereas non-isotopic analogs (e.g., 2-N-[(4-Methoxyphenyl)-diphenylmethyl]-4,6’-O-dibenzyl ent-Entecavir) are used for structural elucidation of enantiomeric impurities .
Synthesis and Stability: this compound requires specialized synthetic routes to incorporate stable isotopes, increasing production costs compared to non-labeled intermediates. However, its stability at -20°C ensures long-term viability as a reference standard .
Research Findings
- NMR Applications : The 15N and 13C labels in this compound allow for detailed analysis of hydrogen-bonding networks and crystallographic structures via 1H–13C/15N HETCOR experiments, which are critical for validating drug polymorphs .
- Metabolic Studies : This compound’s high purity (>95% HPLC) and isotopic fidelity make it indispensable for tracing entecavir’s metabolic pathways, particularly in identifying glucuronidated metabolites (e.g., Entecavir-13C2,15N 3''-O-β-D-glucuronide) .
Preparation Methods
Stepwise Synthesis from Cyclopentadiene
The most cited method, described in CN102477036A , involves nine steps starting from dicyclopentadiene:
-
Cyclopentane Ring Formation :
-
Oxidation and Benzylation :
-
Coupling with 6-Benzyloxyguanine :
-
Isotopic Labeling :
-
Benzyl Protection and Purification :
Alternative Route via Resin Adsorption (US7034152B2)
This patent emphasizes a resin-based purification strategy:
-
Key Reaction Parameters :
-
Solvent System : Dichloromethane (DCM) with 5% methanol.
-
Resin Type : Polystyrene-divinylbenzene adsorbents.
-
Yield Improvement : 72% → 89% after resin treatment.
-
-
Advantages :
Isotopic Labeling Strategies
13C Incorporation
15N Labeling
-
Amino Group Functionalization :
Critical Process Parameters and Optimization
Stereochemical Control
Benzyl Group Stability
-
Deprotection Challenges :
Analytical Characterization
HPLC-MS Purity Assessment
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | 0.1% TFA in H2O:MeCN | 12.3 min | 99.2% |
Isotopic Enrichment Verification
-
HRMS Data :
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
| Reagent | Purpose | Cost per kg |
|---|---|---|
| Benzyl bromide | Hydroxyl protection | $120 |
| NaH (60% dispersion) | Alkylation catalyst | $85 |
| 13C2,15N-Guanine | Isotopic labeling | $2,500 |
Q & A
Q. How does dual isotopic labeling (¹³C₂ and ¹⁵N) enhance structural elucidation in NMR studies of nucleoside analogs?
Isotopic labeling enables precise tracking of specific atoms in complex molecules. For 3',5'-Di-O-benzyl Entecavir-¹³C₂,¹⁵N, ¹³C-¹⁵N coupling constants (e.g., ¹JCN and ²JCN) and ¹H-¹⁵N couplings (e.g., ²JH-N and ³JH-N) provide critical structural insights. For example, ¹³C-¹⁵N couplings help confirm bond connectivity in heterocyclic cores, while ¹H-¹⁵N couplings resolve tautomeric equilibria or alkylation sites . These couplings are measured via 1D spin-echo experiments or 2D ¹⁵N-HMBC spectra, with detection limits as low as 0.04 Hz for JHN .
Q. What synthetic strategies are used to incorporate ¹⁵N labels into benzyl-protected nucleoside intermediates?
Synthesis involves selective isotope incorporation via reactions with ¹⁵N-labeled precursors (e.g., ¹⁵N-aminoguanidine or ¹⁵N-potassium nitrite). For example, ¹⁵N-aminotetrazole intermediates are synthesized using ¹⁵N-labeled hydrazine and nitrous acid, enabling dual isotopic labeling in heterocycles . Benzyl protection (3',5'-Di-O-benzyl groups) stabilizes reactive hydroxyl groups during phosphorylation or glycosylation steps, as seen in Entecavir intermediate synthesis .
Q. How are coupling constants used to validate synthetic intermediates in labeled compounds?
Direct measurement of ¹³C-¹⁵N spin-spin coupling constants (SSCCs) distinguishes between isomeric structures. For instance, in 15N-labeled thiatriazoles, ³JH-N couplings (3–4 Hz) confirm N-alkylation sites, while unobserved ²JCN couplings (<1.2 Hz) exclude alternative tautomers . Tabulated SSCC values (e.g., ¹JCN = 8–11 Hz for imidazoles) provide benchmarks for structural validation .
Advanced Research Questions
Q. How can JCN and JHN coupling constants resolve tautomeric equilibria in ¹⁵N-labeled heterocycles?
Tautomeric ratios (e.g., ring-chain tautomerism in aminotetrazoles) are quantified by comparing experimental JHN and JCN values with theoretical predictions. For example, ¹⁵N-aminotetrazole exists as two tautomers (28a and 28b), where ³JH-N couplings (≈3.7 Hz) and absence of ²JCN couplings (<2 Hz) confirm the dominant tautomer . Dynamic NMR or variable-temperature studies track equilibrium shifts under different solvents or pH conditions .
Q. What experimental designs optimize ¹⁵N tracer studies for tracking nitrogen incorporation pathways?
Key considerations include:
- Isotope Dilution : Use dual-labeled (¹³C/¹⁵N) precursors to minimize natural abundance interference .
- Sampling Schemes : Optimize temporal and spatial sampling to capture nitrogen flux in multi-step syntheses (e.g., Dimroth rearrangements) .
- Statistical Analysis : Apply hierarchical Bayesian models (HBMs) to quantify isotopic enrichment in complex matrices, as demonstrated in metabolic tracing studies .
Q. How does ¹⁵N labeling elucidate reaction mechanisms in nucleoside chemistry (e.g., Dimroth rearrangements)?
Mechanistic insights are gained by tracking ¹⁵N migration during reactions. For example, in the Dimroth rearrangement of ¹⁵N-labeled pyrimidines, ¹H-¹⁵N couplings confirm ribose migration, while ¹³C-¹⁵N SSCCs map bond reorganization in intermediates . Time-resolved NMR or mass spectrometry monitors isotopic redistribution, distinguishing concerted vs. stepwise pathways .
Q. What role do isotopic perturbations play in validating computational models of heterocyclic reactivity?
Experimental ¹³C/¹⁵N SSCCs are compared with DFT-calculated coupling constants to refine computational models. For instance, discrepancies between observed (e.g., ¹JCN = 5.0 Hz) and predicted values highlight electron correlation effects in N-alkylated thiatriazoles . Isotopic labeling also benchmarks chemical shift predictions in ¹⁵N NMR spectra .
Key Methodological Takeaways
- NMR Techniques : Prioritize 2D ¹⁵N-HMBC for long-range couplings and 1D spin-echo for precise JHN measurements .
- Synthetic Controls : Use isotopomer mixtures (e.g., ¹⁵N/¹⁴N) to validate coupling constant assignments .
- Computational Integration : Cross-validate experimental SSCCs with DFT models to refine reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
